3-ethyl-3-fluoropiperidine hydrochloride
CAS No.: 2408958-67-6
Cat. No.: VC11608033
Molecular Formula: C7H15ClFN
Molecular Weight: 167.7
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2408958-67-6 |
|---|---|
| Molecular Formula | C7H15ClFN |
| Molecular Weight | 167.7 |
Introduction
Structural and Physicochemical Properties
3-Ethyl-3-fluoropiperidine hydrochloride belongs to the class of fluorinated nitrogen heterocycles, featuring a piperidine backbone substituted with ethyl and fluorine groups at the equatorial 3-position. The molecular formula C₇H₁₅ClFN corresponds to a molecular weight of 167.65 g/mol . X-ray crystallographic analysis of related fluoropiperidines reveals chair conformations stabilized by hyperconjugative interactions between the fluorine atom and adjacent C-H bonds .
Key Physicochemical Parameters
The compound’s LogP value of 1.84 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility—a critical feature for central nervous system (CNS)-targeting pharmaceuticals . The polar surface area (12.03 Ų) aligns with typical values for tertiary amines, influencing hydrogen-bonding capacity and bioavailability.
Synthetic Methodologies
Synthesis of 3-ethyl-3-fluoropiperidine hydrochloride involves multi-step routes leveraging fluorination strategies and stereoselective reductions. Patents and recent literature highlight two primary approaches:
Hydrogenation of Fluoropyridines
A 2020 study demonstrated the cis-selective hydrogenation of 3-ethyl-3-fluoropyridine using a palladium-based heterogeneous catalyst under 10–30 atm H₂ pressure . This method achieved 62–95% yields while preserving fluorine substituents, a notable advancement over traditional Birch reductions that often lead to defluorination . The reaction proceeds via adsorption of the pyridine ring onto the catalyst surface, followed by sequential hydrogen addition to yield the piperidine core .
Chiral Resolution of Racemic Mixtures
Chinese patent CN101723879B details the synthesis of enantiomerically pure 3-substituted piperidines through enzymatic resolution . Starting from ethyl 3-pyridineacetate, the protocol involves:
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N-Benzylation: Protection of the nitrogen with benzyl chloride in acetonitrile (95% yield) .
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Catalytic Hydrogenation: Reduction using 5% Pd/C under 10–30 atm H₂ to yield 3-piperidine ethyl acetate .
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Fluorination: Electrophilic fluorination with Selectfluor® in dichloromethane .
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Hydrochloride Formation: Acidic workup with HCl gas in ethyl acetate .
This route achieves enantiomeric ratios (e.r.) up to 95:5 for the (R)-enantiomer, critical for pharmaceutical applications requiring chiral specificity .
Applications in Drug Discovery
Fluorinated piperidines are prized in medicinal chemistry for their ability to modulate pharmacokinetic profiles. 3-Ethyl-3-fluoropiperidine hydrochloride serves as:
Bioisostere for Piperidine Scaffolds
The fluorine atom enhances metabolic stability by resisting cytochrome P450 oxidation, while the ethyl group introduces steric bulk to fine-tune receptor binding . Comparative studies show fluorinated analogs exhibit 2–3 fold longer plasma half-lives than non-fluorinated counterparts in rodent models .
Intermediate for CNS Drugs
As a precursor to γ-aminobutyric acid (GABA) analogs, this compound has been investigated in the synthesis of antiepileptic and anxiolytic agents. Molecular docking simulations predict strong interactions with GABAₐ receptor subunits due to the fluorine’s electronegativity and the piperidine ring’s conformational flexibility .
Future Directions
Ongoing research priorities include:
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Stereoselective Synthesis: Developing asymmetric catalysis to access (R)- and (S)-enantiomers without chiral resolution .
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Prodrug Applications: Ester derivatives (e.g., ethyl 1-boc-3-fluoropiperidine-3-carboxylate) show promise as hydrolyzable prodrugs with enhanced blood-brain barrier penetration.
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Agricultural Chemistry: Exploration as a neonicotinoid analog for pest control, leveraging fluorine’s resistance to environmental degradation .
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